

discovery and characterization of PRC1 ligand 1

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An In-depth Technical Guide to Polycomb Group RING Finger Protein 1 (PCGF1) and its Role in the PRC1 Complex

Introduction

Polycomb group (PcG) proteins are essential epigenetic regulators that form multi-protein complexes to control gene expression, primarily through transcriptional repression. These complexes are critical in a multitude of biological processes, including embryonic development, cell pluripotency, and carcinogenesis.[1][2] The two major classes of Polycomb Repressive Complexes are PRC1 and PRC2.

This guide focuses on Polycomb Group RING Finger Protein 1 (PCGF1), also known as Nervous System Polycomb-1 (NSPC1).[3] PCGF1 is a defining component of a variant, non-canonical PRC1 complex termed PRC1.1.[1][4] Unlike canonical PRC1 complexes, which are recruited to chromatin marked by H3K27me3 (a product of PRC2 activity), the PRC1.1 complex can be recruited to target genes independently. This recruitment is often mediated by the KDM2B subunit, which recognizes unmethylated CpG islands.[5][6] The PCGF1-containing PRC1.1 complex plays a crucial role in catalyzing the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1), a key repressive mark that contributes to gene silencing and can lead to the subsequent recruitment of PRC2.[4][7][8]

Discovery and Identification as a PRC1 Component

The discovery of PCGF1 as a core component of a distinct PRC1 sub-complex was established through advanced proteomics techniques. Early research identified six distinct PCGF proteins (PCGF1-6) that each define a unique PRC1 complex.[1] The specific composition of the



PCGF1-containing complex (PRC1.1) was elucidated using affinity purification followed by high-resolution mass spectrometry (AP-MS).

In these experiments, endogenous PCGF1 was immunoprecipitated from nuclear lysates of cell lines like the human embryonal carcinoma cell line NTera-2/cloneD1 (NT2).[5][9][10] The resulting protein complexes were then analyzed by mass spectrometry to identify interacting partners. These screens consistently co-purified PCGF1 with a specific set of proteins, establishing the core composition of the PRC1.1 variant complex.[10][11]

Biochemical Characterization and Function

PCGF1 is integral to the structure and function of the PRC1.1 complex. It forms a heterodimer with RING1A or RING1B, the catalytic core E3 ubiquitin ligase of PRC1 complexes.[1][8] PCGF1 enhances the enzymatic activity of RING1B, promoting the monoubiquitination of H2A on lysine 119.[1][12] This histone modification is a hallmark of Polycomb-mediated gene repression.

The PRC1.1 complex, defined by PCGF1, consists of several core subunits that distinguish it from canonical PRC1 complexes.

Table 1: Core Components of the PCGF1-PRC1.1 Variant Complex



Component	Aliases	Key Function
PCGF1	NSPC1, RNF68	Defines the complex; enhances RING1B E3 ligase activity.[3][4]
RING1B	RNF2	Catalytic subunit; E3 ubiquitin ligase that monoubiquitinates H2A at K119.[5]
KDM2B	FBXL10	Recruits the complex to unmethylated CpG islands via its CXXC domain.[5][6]
BCOR	BCL6 Corepressor	Structural component; binds PCGF1 and is required for complex integrity.[6][13]
BCORL1	BCOR-Like 1	Homolog of BCOR, also found in PRC1.1 complexes.[1]
RYBP/YAF2	Can enhance the catalytic activity of the RING1B/PCGF heterodimer.[1]	

The assembly is hierarchical, requiring the interaction between PCGF1 and BCOR or BCORL1 to create a stable subcomplex that can then associate with KDM2B.[6] This entire complex is responsible for targeting specific genomic loci, primarily CpG islands, to establish a repressive chromatin state.[5]

Role in Signaling Pathways

PCGF1-mediated gene repression is integrated with other cellular signaling pathways, notably those controlling cell proliferation and differentiation.

Regulation of the c-Myc Signaling Pathway

In glioblastoma (GBM) cells, PCGF1 has been identified as a key regulator of proliferation. Knockdown of PCGF1 leads to G1 cell cycle arrest and a significant reduction in cell

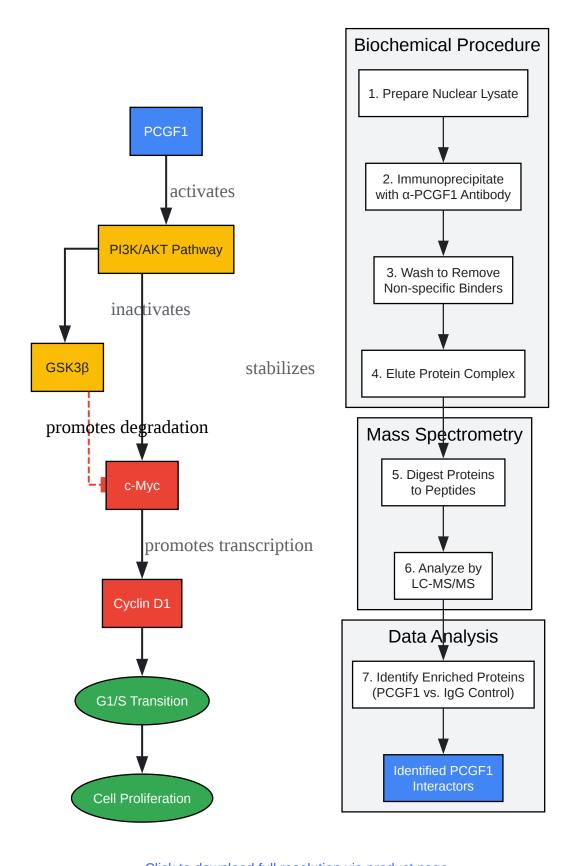






proliferation. This effect is associated with the inactivation of the c-Myc signaling pathway. Mechanistically, loss of PCGF1 reduces the levels of AKT, phosphorylated AKT (pAKT), GSK3β, and ultimately c-Myc and its downstream target Cyclin D1. Overexpression of c-Myc can rescue the anti-proliferative effect of PCGF1 knockdown, indicating that PCGF1 regulates GBM cell proliferation, at least in part, through the c-Myc pathway.





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